

Application of Maltitol in Amorphous Solid Dispersions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Maltitol	
Cat. No.:	B1215825	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of **maltitol** as a carrier in the formulation of amorphous solid dispersions (ASDs). This document details the physicochemical properties of **maltitol** that make it a promising excipient for enhancing the solubility, dissolution rate, and stability of poorly water-soluble drugs. Detailed experimental protocols for the preparation and characterization of **maltitol**-based ASDs are provided, along with a summary of reported performance data.

Introduction to Maltitol in Amorphous Solid Dispersions

Amorphous solid dispersions (ASDs) are a well-established strategy to improve the oral bioavailability of Biopharmaceutics Classification System (BCS) Class II and IV drugs by converting the crystalline active pharmaceutical ingredient (API) into a higher energy amorphous state. The selection of a suitable carrier is critical to stabilize the amorphous drug and prevent recrystallization.

Maltitol, a disaccharide sugar alcohol (polyol), has emerged as a promising carrier for ASDs. Its favorable properties include high water solubility, a relatively high glass transition temperature (Tg) of approximately 49.5 °C, low hygroscopicity, and a significant number of hydroxyl groups that can participate in hydrogen bonding with drug molecules, thereby stabilizing the amorphous form.[1] Furthermore, amorphous **maltitol** exhibits good tabletability,



especially at low compaction pressures, making it suitable for direct compression formulations. [2][3]

This document outlines the application of **maltitol** in ASDs, covering preparation methods, characterization techniques, and performance evaluation.

Key Advantages of Maltitol as an ASD Carrier

- Solubility Enhancement: **Maltitol**'s high hydrophilicity creates a favorable microenvironment for poorly soluble drugs, leading to increased aqueous solubility.
- Physical Stability: The amorphous form of **maltitol**, often formed during ASD preparation, can act as a solid solvent for the drug. Its relatively high Tg and ability to form hydrogen bonds with the API can inhibit molecular mobility and prevent recrystallization.
- Improved Dissolution: By maintaining the drug in an amorphous state and due to its own rapid dissolution, **maltitol** facilitates faster and more complete drug release.
- Downstream Processability: Amorphous **maltitol** has demonstrated good compaction properties, which is advantageous for the downstream processing of ASDs into solid oral dosage forms like tablets.[2][3]
- Safety: Maltitol is generally regarded as safe (GRAS) and is widely used in the food and pharmaceutical industries.[4]

Experimental Protocols Preparation of Maltitol-Based Amorphous Solid Dispersions

The following diagram illustrates the general workflow for the preparation and characterization of **maltitol**-based ASDs.



Preparation Drug and Maltitol Fusion Method Hot-Melt Extrusion Spray Drying Characterization Amorphous Solid Dispersion Performance Evaluation DSC/TGA PXRD FTIR SEM Solubility & Dissolution Stability Studies

Experimental Workflow for Maltitol ASDs

Click to download full resolution via product page

A general workflow for preparing and evaluating **maltitol** ASDs.

The fusion method is a commonly reported technique for preparing **maltitol**-based ASDs.[5]

Protocol for Carbamazepine-Maltitol ASD (1:1 molar ratio):

- Weighing: Accurately weigh equimolar amounts of carbamazepine (CBZ) and maltitol.
- Mixing: Physically mix the powders by gentle grinding in a mortar and pestle.
- Melting: Place the physical mixture in a suitable vessel (e.g., porcelain dish) and heat on a heating mantle to 210 ± 5 °C with continuous stirring until a clear, molten mass is obtained.
 [5]
- Cooling: Remove the molten mixture from the heat and allow it to cool to room temperature on a stainless steel plate to facilitate rapid solidification.



- Milling and Sieving: Pulverize the solidified mass using a mortar and pestle. Pass the resulting powder through a sieve of appropriate mesh size to obtain a uniform particle size.
- Storage: Store the prepared ASD in a desiccator over a suitable desiccant to prevent moisture absorption.

HME is a continuous and solvent-free manufacturing process suitable for scaling up ASD production.

General Protocol for HME:

- Blending: Pre-blend the API and **maltitol** at the desired ratio.
- Feeding: Feed the blend into the extruder using a calibrated feeder.
- Extrusion: Process the blend through the heated barrel of the extruder. The processing
 temperature should be optimized to be above the glass transition temperature of the mixture
 to ensure proper melting and mixing, but below the degradation temperature of the drug and
 maltitol. Screw speed and configuration should be adjusted to ensure homogeneity.
- Cooling and Pelletizing: The extrudate is cooled on a conveyor belt and then pelletized.
- Milling: The pellets can be milled to the desired particle size for downstream processing.

Spray drying is a solvent-based method that can produce fine, amorphous particles.

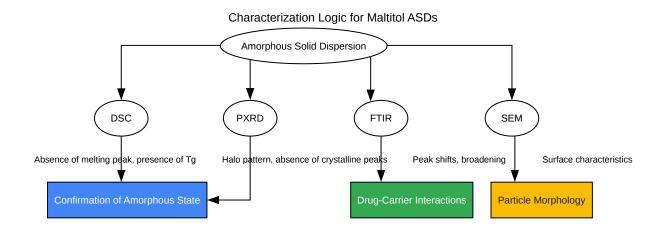
General Protocol for Spray Drying:

- Solution Preparation: Dissolve the API and **maltitol** in a suitable common solvent or solvent system. The concentration of solids is typically in the range of 10-30% (w/v).[6]
- Atomization: The solution is fed into a spray dryer and atomized into fine droplets.
- Drying: The droplets are passed through a stream of hot air or nitrogen, which rapidly evaporates the solvent, leading to the formation of solid amorphous particles. Key process parameters to control include inlet temperature, feed rate, and atomizing pressure.[7][8]
- Collection: The dried particles are collected using a cyclone separator.

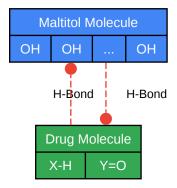


Characterization of Maltitol-Based ASDs

The following diagram illustrates the logical relationship in the characterization process, where multiple techniques are used to confirm the amorphous nature and understand the drug-carrier interactions.



Proposed Stabilization Mechanism of Maltitol ASDs



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. Melt extrusion with poorly soluble drugs An integrated review PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Property Relationship of Amorphous Maltitol as Tableting Excipient PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ardena.com [ardena.com]
- 7. kinampark.com [kinampark.com]
- 8. youtube.com [youtube.com]
- To cite this document: BenchChem. [Application of Maltitol in Amorphous Solid Dispersions:
 A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1215825#application-of-maltitol-in-amorphous-solid-dispersions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







Check Availability & Pricing